1,3-Diphenylpropanetrione

Beschreibung

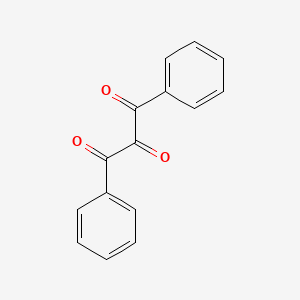

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-diphenylpropane-1,2,3-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVBJUZEFSAYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279249 | |

| Record name | 1,3-Diphenylpropanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-75-4 | |

| Record name | 643-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylpropanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diphenylpropanetrione: Chemical Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylpropanetrione, also known as dibenzoyl ketone or diphenyltriketone, is a vicinal tricarbonyl compound with significant research interest due to its unique chemical reactivity and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characteristics. Furthermore, it delves into the cytotoxic effects of related 1,3-diphenylpropan-1-one derivatives, exploring their potential mechanism of action through estrogen receptor modulation. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are provided, alongside visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a propane backbone with three adjacent carbonyl groups, flanked by two phenyl rings. The central carbonyl group is particularly electrophilic, contributing to the compound's high reactivity.

Chemical Structure:

Image Source: PubChem CID 223850

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,3-diphenylpropane-1,2,3-trione | [1] |

| Synonyms | Diphenylpropanetrione, Dibenzoyl ketone, Diphenyl triketone | [1] |

| CAS Number | 643-75-4 | [1] |

| Molecular Formula | C₁₅H₁₀O₃ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | Light yellow to orange powder/crystals | |

| Melting Point | ~71 °C | |

| Boiling Point | 340.83–393.1 °C (estimated) | |

| Density | ~1.2 g/cm³ (estimated) |

Spectral Properties

Table 2: Spectral Data for this compound and its Precursor

| Spectral Data | This compound (Expected/Reported) | 1,3-Diphenyl-1,3-propanedione (Precursor) |

| ¹³C NMR | Data available on PubChem[1] | Data available on SpectraBase[2] |

| GC-MS | m/z top peak: 105; 2nd highest: 77; 3rd highest: 51[1] | Not specified |

| FT-IR (cm⁻¹) | Expected strong C=O stretching bands (~1700-1750 cm⁻¹ for multiple carbonyls). | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=O stretching (~1600-1680 cm⁻¹), C=C stretching (~1450-1600 cm⁻¹). |

| UV-Vis (λmax) | Expected absorptions in the UV region due to π-π* and n-π* transitions of the conjugated system. | For a related derivative, absorption peaks were observed around 224 nm and 275 nm in aqueous solution[3]. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its precursor, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). A detailed two-step experimental protocol is provided below.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1,3-propanedione

This procedure is adapted from a known method for the Claisen condensation of acetophenone and ethyl benzoate[4].

Materials:

-

Acetophenone

-

Methyl benzoate

-

Calcium oxide (CaO)

-

Toluene

-

6N Hydrochloric acid (HCl)

-

Aqueous sodium carbonate (Na₂CO₃)

-

Nitrogen gas supply

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a nitrogen inlet, combine acetophenone (1 mole), methyl benzoate (6 moles), and calcium oxide (1.2 moles)[4].

-

Heat the mixture to 195-200 °C under a nitrogen atmosphere with vigorous stirring[4].

-

Continuously remove the methanol byproduct as it forms in the Dean-Stark trap over a period of 3.5 to 4 hours[4].

-

After the reaction is complete, cool the mixture and add toluene.

-

Acidify the mixture with 6N HCl with stirring until all solids dissolve[4].

-

Separate the organic layer and wash it with aqueous sodium carbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield crude 1,3-diphenyl-1,3-propanedione.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Oxidation to this compound

This is a general procedure for the oxidation of a β-diketone to a vicinal trione.

Materials:

-

1,3-Diphenyl-1,3-propanedione

-

Selenium dioxide (SeO₂)

-

Dioxane (or another suitable solvent)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1,3-diphenyl-1,3-propanedione in a suitable solvent such as dioxane in a round-bottom flask.

-

Add a stoichiometric amount of selenium dioxide.

-

Reflux the mixture with stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

Derivatives of 1,3-diphenylpropan-1-one have demonstrated significant cytotoxic activity against various cancer cell lines, including the human breast cancer cell line MCF-7[5][6]. The proposed mechanism of action for some of these derivatives involves the modulation of the estrogen receptor (ER) signaling pathway[6].

Estrogen Receptor Signaling Pathway

The estrogen receptor, a nuclear hormone receptor, plays a crucial role in the development and progression of a majority of breast cancers. Upon binding of its ligand, estrogen, the receptor translocates to the nucleus and regulates the transcription of genes involved in cell proliferation and survival. Compounds that can block this interaction, known as estrogen receptor antagonists, are a cornerstone of endocrine therapy for breast cancer. The diagram below illustrates a simplified overview of the ER signaling pathway.

Caption: Simplified Estrogen Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow: Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound derivatives can be quantified using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed workflow for this experiment is presented below.

Caption: Experimental Workflow for an MTT Cytotoxicity Assay.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential in the field of medicinal chemistry. Their unique tricarbonyl structure imparts high reactivity, making them valuable synthons for the creation of more complex molecules. The demonstrated cytotoxicity of related compounds against breast cancer cells, potentially via estrogen receptor antagonism, highlights a promising avenue for future drug development. This guide provides foundational knowledge and detailed protocols to support further research into the synthesis, characterization, and biological evaluation of this intriguing molecule. Further investigation is warranted to fully elucidate the mechanisms of action and to explore the therapeutic potential of this class of compounds.

References

- 1. This compound | C15H10O3 | CID 223850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]

- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyltriketone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 1,3-diphenyl-1,2,3-propanetrione (diphenyltriketone) is exceptionally scarce in publicly available scientific literature. This guide provides a comprehensive overview of its expected physical and chemical properties based on established principles of organic chemistry and data from analogous compounds. The information herein is intended to serve as a theoretical framework and guide for future research.

Introduction

Diphenyltriketone, systematically named 1,3-diphenyl-1,2,3-propanetrione, is an organic compound featuring a three-carbon backbone flanked by two phenyl groups, with each carbon atom of the propane chain bearing a carbonyl group. The anhydrous form is assigned the CAS number 643-75-4 . However, vicinal tricarbonyl compounds are known for their high reactivity and propensity to form hydrates, particularly at the central carbonyl carbon. Consequently, diphenyltriketone is frequently encountered and cataloged as its hydrate, 1,3-diphenyl-1,2,3-propanetrione hydrate (CAS number: 131375-75-2 ).[1] This guide will primarily focus on the properties of this more stable hydrated form.

The unique electronic and structural features of the 1,2,3-tricarbonyl moiety suggest potential for interesting reactivity and biological activity, making it a molecule of interest for further investigation in medicinal chemistry and materials science.

Physical and Chemical Properties

Due to the lack of direct experimental data, the following properties are predicted based on the analysis of similar structures.

Structure and Hydration

The anhydrous form of diphenyltriketone possesses three contiguous, highly electrophilic carbonyl carbons. The central carbonyl group is particularly susceptible to nucleophilic attack by water, leading to the formation of a stable gem-diol. This is analogous to the well-known behavior of ninhydrin. The equilibrium between the anhydrous and hydrated forms is expected to lie heavily towards the hydrate under ambient, aqueous, or even atmospheric moisture conditions.

Caption: Equilibrium between anhydrous diphenyltriketone and its hydrate.

Predicted Physical Properties

Quantitative physical properties for diphenyltriketone and its hydrate are not available. The table below provides a comparison with a structurally related diketone, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), to offer a qualitative estimation.

| Property | Diphenyltriketone (Predicted) | 1,3-Diphenyl-1,3-propanedione (Experimental) |

| Molecular Formula | C₁₅H₁₀O₃ | C₁₅H₁₂O₂ |

| Molecular Weight | 238.24 g/mol | 224.26 g/mol |

| Appearance | Likely a crystalline solid. | Crystalline solid.[2] |

| Melting Point | Expected to be a relatively high-melting solid, likely decomposing upon melting. | 77-79 °C[2] |

| Boiling Point | Not applicable; likely to decompose at elevated temperatures. | 219-221 °C at 18 mmHg[2] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and moderately soluble in chlorinated solvents and acetone. Sparingly soluble in nonpolar solvents and water. | Soluble in many organic solvents. |

Spectroscopic Characterization (Predicted)

No experimental spectra for diphenyltriketone or its hydrate are publicly available. The following are predictions based on the analysis of related functional groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Multiple signals are expected in the range of δ 7.2-8.2 ppm, corresponding to the protons on the two phenyl rings. The ortho protons to the carbonyl groups will be the most deshielded.

-

Hydroxyl Protons (Hydrate): A broad singlet is anticipated for the two hydroxyl protons of the gem-diol in the hydrate. Its chemical shift would be dependent on the solvent and concentration.

¹³C NMR:

-

Carbonyl Carbons: In the anhydrous form, three distinct signals are expected in the highly deshielded region of the spectrum (δ 180-200 ppm). For the hydrate, the central hydrated carbonyl carbon would shift significantly upfield (to the δ 90-100 ppm region), while the two flanking ketone carbons would remain in the δ 190-200 ppm range.

-

Aromatic Carbons: Signals for the phenyl carbons would appear in the typical aromatic region (δ 125-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be a key tool in distinguishing between the anhydrous and hydrated forms.

-

Anhydrous Form: Strong, distinct carbonyl (C=O) stretching bands would be expected between 1680 and 1750 cm⁻¹. The interaction between the adjacent carbonyls would likely lead to multiple, closely spaced absorption bands.

-

Hydrated Form: A broad O-H stretching band would be prominent in the region of 3200-3600 cm⁻¹. The intensity of the C=O stretching bands corresponding to the central carbonyl would be absent or significantly diminished, while the two terminal ketone bands would remain around 1680-1700 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The presence of the benzoyl chromophores would result in UV absorption.

-

π → π* Transitions: Strong absorption bands are expected below 300 nm.

-

n → π* Transitions: Weaker absorption bands are anticipated at longer wavelengths, potentially extending into the visible region, which might impart a color (likely yellow) to the compound.[3]

Experimental Protocols (Theoretical)

As no synthesis has been reported, the following is a proposed, theoretical protocol.

Proposed Synthesis of 1,3-Diphenyl-1,2,3-propanetrione Hydrate

A plausible route to diphenyltriketone hydrate is the oxidation of 1,3-diphenyl-1,3-propanedione.

Reaction: Oxidation of 1,3-diphenyl-1,3-propanedione.

Reagents and Equipment:

-

1,3-diphenyl-1,3-propanedione

-

Selenium dioxide (SeO₂) or other suitable oxidizing agent

-

Dioxane or a similar inert solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)

Methodology:

-

Dissolve 1,3-diphenyl-1,3-propanedione in dioxane in a round-bottom flask.

-

Add a stoichiometric amount of selenium dioxide.

-

Heat the mixture to reflux with stirring for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove selenium metal by-product.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the hydrated product.

Caption: Theoretical workflow for the synthesis of diphenyltriketone hydrate.

Reactivity and Stability

-

Reactivity: The carbonyl groups of diphenyltriketone are highly electrophilic and are expected to be reactive towards a wide range of nucleophiles. The central carbonyl, being the most electron-deficient, is the most probable site of initial attack.

-

Stability: The anhydrous form is likely to be unstable and highly sensitive to moisture. The hydrate is expected to be significantly more stable and is the form that would likely be isolated and handled under normal laboratory conditions. Thermal stability is predicted to be limited, with decomposition occurring at higher temperatures.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of diphenyltriketone are not available. However, the α,β-unsaturated carbonyl moiety, which can be seen as a related structural feature, is known to be a reactive Michael acceptor and can exhibit toxicity by interacting with biological nucleophiles like proteins and DNA.[4][5] Compounds containing tricarbonyl functionalities have been investigated for various biological activities, including antimicrobial effects.[6][7]

Given its structure, diphenyltriketone could potentially interact with various cellular targets. However, without experimental data, any discussion of its effects on specific signaling pathways would be purely speculative. Further research is required to determine its cytotoxic, antimicrobial, or other pharmacological properties.

Conclusion

Diphenyltriketone, and more specifically its hydrate, represents a chemical entity with interesting but largely unexplored properties. The high density of reactive carbonyl groups within a compact, conjugated system suggests a rich and complex chemical reactivity. This technical guide, based on theoretical predictions and comparisons with analogous structures, aims to provide a foundation for researchers interested in the synthesis, characterization, and evaluation of this intriguing molecule. Experimental validation of the properties outlined herein is a necessary and promising area for future research in organic and medicinal chemistry.

References

- 1. DIPHENYL TRIKETONE HYDRATE | CAS#:131375-75-2 | Chemsrc [chemsrc.com]

- 2. 1,3-二苯基-1,3-丙二酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of Manganese(I) Tricarbonyl Complexes Bearing 1,2,3-Triazole Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Formula C15H10O3: Isomers, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C15H10O3 represents a class of organic compounds, primarily isomers of monohydroxyflavone, that have garnered significant attention in the scientific community. These compounds, belonging to the flavonoid family, are characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The seemingly subtle variation in the position of a single hydroxyl group among these isomers gives rise to a remarkable diversity in their biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the key C15H10O3 isomers, their synthesis, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Core Isomers and Their Physicochemical Properties

The most studied isomers of C15H10O3 are the monohydroxy-substituted derivatives of flavone (2-phenyl-4H-1-benzopyran-4-one). The position of the hydroxyl group on the flavone backbone significantly influences the molecule's polarity, reactivity, and ultimately its interaction with biological targets. The core isomers discussed in this guide are 3-Hydroxyflavone, 5-Hydroxyflavone, 4'-Hydroxyflavone, 6-Hydroxyflavone, and 7-Hydroxyflavone.

| Property | 3-Hydroxyflavone | 5-Hydroxyflavone | 4'-Hydroxyflavone | 6-Hydroxyflavone | 7-Hydroxyflavone |

| IUPAC Name | 3-hydroxy-2-phenylchromen-4-one | 5-hydroxy-2-phenylchromen-4-one | 2-(4-hydroxyphenyl)chromen-4-one | 6-hydroxy-2-phenylchromen-4-one | 7-hydroxy-2-phenylchromen-4-one |

| CAS Number | 577-85-5 | 491-78-1 | 4143-59-9 | 6665-83-4 | 6665-86-7 |

| Molecular Weight | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol |

| Appearance | Pale yellow or yellow solid | Not specified | Not specified | Not specified | Not specified |

| Melting Point | 171-172 °C | Not specified | Not specified | 240-242 °C | Not specified |

| Solubility | Soluble in ethanol | Not specified | Not specified | Not specified | Not specified |

Synthesis of Hydroxyflavone Isomers

The synthesis of hydroxyflavones is a critical aspect of their study, enabling the production of pure compounds for biological evaluation. Several synthetic routes have been established, with the Algar-Flynn-Oyamada (AFO) reaction and the Baker-Venkataraman rearrangement being the most common.

General Synthetic Workflow for Hydroxyflavones

Caption: General workflow for the synthesis of hydroxyflavones.

Detailed Synthesis of 5-Hydroxyflavone

A one-step synthesis of 5-hydroxyflavones can be achieved from 2,6-dihydroxyacetophenone. The process involves the reaction of 2,6-dihydroxyacetophenone with an aroyl chloride in the presence of an excess of potassium carbonate.[1]

Protocol:

-

To a solution of 2,6-dihydroxyacetophenone in dry acetone (5 mL/mmol), add anhydrous potassium carbonate (5 equivalents).

-

Stir the solution at room temperature for 10 minutes.

-

Add the corresponding aroyl chloride (1 equivalent).

-

Stir the mixture at reflux for 24 hours.

-

After cooling to room temperature, add water and evaporate the acetone.

-

Extract the product with ethyl acetate, wash with water and brine, and purify by column chromatography using a hexane:ethyl acetate (4:1) eluent.[1]

Biological Activities and Quantitative Data

Isomers of C15H10O3 exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects. The potency of these activities is highly dependent on the isomer's structure.

Anticancer Activity

Several hydroxyflavone isomers have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.

| Compound | Cell Line | Assay | IC50 | Citation |

| 3-Hydroxyflavone | Not specified | cAK inhibition | 4 µM | [2] |

| 7-Hydroxyflavone | HeLa (cervical cancer) | MTT | 22.56 µg/mL | [3] |

| 7-Hydroxyflavone | MDA-MB-231 (breast cancer) | MTT | 3.86 µg/mL | [3] |

| 6-Hydroxyflavone | Not specified | Not specified | Not specified | |

| 4'-Hydroxyflavone | Not specified | Not specified | Not specified | |

| 5-Hydroxyflavone | Not specified | Not specified | Not specified |

Antioxidant Activity

The antioxidant properties of hydroxyflavones are attributed to their ability to scavenge free radicals and chelate metal ions. The position of the hydroxyl group influences the radical scavenging capacity.

| Compound | Assay | IC50 | Citation |

| 7-Hydroxyflavone | DPPH radical scavenging | 5.55 µg/mL | [3] |

| 3-Hydroxyflavone | Not specified | Not specified | |

| 5-Hydroxyflavone | Not specified | Not specified | |

| 6-Hydroxyflavone | Not specified | Not specified | |

| 4'-Hydroxyflavone | Not specified | Not specified |

Anti-inflammatory Activity

Hydroxyflavones can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and targeting key signaling pathways such as NF-κB and MAPK.

| Compound | Target/Assay | IC50 | Citation |

| 6-Hydroxyflavone | NO production (LPS-stimulated rat mesangial cells) | ~2.0 µM | [4][5] |

| 7-Hydroxyflavone | NO production (LPS-stimulated 2D RAW264.7 cells) | 26.7 µM | [6][7] |

| 3-Hydroxyflavone | Not specified | Not specified | |

| 4'-Hydroxyflavone | Not specified | Not specified | |

| 5-Hydroxyflavone | Not specified | Not specified |

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed protocols for key biological assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[3][8]

-

Reaction Mixture: In a 96-well plate, add 20 µL of the test compound at various concentrations to 200 µL of the DPPH working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][9]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[3][8]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample to elucidate the mechanism of action of the compounds.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-Nrf2, anti-NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The biological effects of C15H10O3 isomers are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

Many hydroxyflavones exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. Flavonoids can inhibit this pathway at multiple levels.[10][11][12][13] The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation, and their inhibition by flavonoids contributes to the anti-inflammatory response.[11]

Caption: Inhibition of the NF-κB signaling pathway by hydroxyflavones.

Antioxidant and Cytoprotective Signaling: The ERK/Nrf2/HO-1 Pathway

7-Hydroxyflavone has been shown to protect cells from oxidative stress by activating the ERK/Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by upstream kinases like ERK, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.[14][15]

Caption: Activation of the ERK/Nrf2/HO-1 pathway by 7-Hydroxyflavone.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. marinebiology.pt [marinebiology.pt]

- 10. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

The Ascendancy of the Vicinal Tricarbonyls: A Technical Guide to Their Discovery, History, and Application

For Immediate Release

A deep dive into the chemistry of vicinal tricarbonyl compounds, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. From their serendipitous discovery to their role as powerful electrophiles in modern organic synthesis, this document outlines the pivotal moments in their history, details key experimental protocols, and presents a wealth of quantitative data. The unique reactivity of the 1,2,3-tricarbonyl functional group has cemented its importance in analytical chemistry, forensic science, and as a versatile building block for complex molecular architectures and pharmacologically active agents.

A Historical Overview: From Curious Byproducts to Essential Reagents

The story of vicinal tricarbonyl compounds begins not with a targeted synthesis, but with observations of highly reactive and often colorful molecules. The first documented member of this class, diphenyl triketone, was reported in 1890. However, it was the independent discoveries of two key heterocyclic members, alloxan and ninhydrin, that truly ignited interest in this functional group.

Alloxan , a pyrimidine-based tricarbonyl, was first isolated in 1818 by Luigi Valentino Brugnatelli and later synthesized by Friedrich Wöhler and Justus von Liebig in 1838 through the oxidation of uric acid. Its name is a portmanteau of "allantoin" and "oxalic acid," reflecting its chemical heritage. For nearly a century, it remained a chemical curiosity until 1942, when its potent diabetogenic properties were discovered by John Shaw Dunn, Sheehan, and McLetchie. This discovery transformed alloxan into an indispensable tool in medical research, allowing for the induction of experimental type 1 diabetes in laboratory animals and paving the way for countless studies into the pathophysiology of the disease and the development of antidiabetic agents.

Ninhydrin (2,2-dihydroxyindane-1,3-dione), the stable hydrate of 1,2,3-indanetrione, was accidentally synthesized in 1910 by the German-English chemist Siegfried Ruhemann during his work on dicarbonyl compounds.[1][2][3] In the same year, Ruhemann observed its now-famous color reaction with amino acids, which produces a deep purple pigment known as "Ruhemann's purple."[3] This finding was a watershed moment for biochemistry, providing a sensitive method for the detection and quantification of amino acids. However, the full scope of ninhydrin's utility was not realized until 1954, when Oden and von Hofsten proposed its use for the development of latent fingerprints on porous surfaces, a technique that has since become a cornerstone of forensic science.[1][3][4]

These early discoveries laid the groundwork for the broader study of the vicinal tricarbonyl unit as a distinct and highly reactive functional group, recognized for the powerful electrophilicity of the central carbonyl carbon.

Physicochemical and Spectroscopic Properties

The reactivity of vicinal tricarbonyl compounds is a direct result of the strong electron-withdrawing effect of the adjacent carbonyl groups, which renders the central carbonyl carbon highly electrophilic. This often leads to the formation of stable hydrates in aqueous solutions. The following table summarizes key physicochemical and spectroscopic data for several representative vicinal tricarbonyl compounds.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key ¹³C NMR Shifts (ppm) (Carbonyls) | Key IR Peaks (cm⁻¹) (Carbonyls) |

| Alloxan (monohydrate) | OC(NHCO)₂C(OH)₂ | C₄H₄N₂O₅ | 160.07 | ~256 (dec.) | ~151, 165, 173 | ~1700-1750 |

| Ninhydrin | C₆H₄(CO)₂C(OH)₂ | C₉H₆O₄ | 178.14 | 241-243 (dec.) | ~190-200 | ~1710, 1745 |

| Indane-1,2,3-trione | C₆H₄(CO)₃ | C₉H₄O₃ | 160.13 | 254-255 | ~185, 195 | ~1720, 1750, 1780 |

| Diphenyl-1,2,3-propanetrione | C₆H₅(CO)₃C₆H₅ | C₁₅H₁₀O₃ | 238.24 | 68-70 | ~188, 194 | ~1680, 1715 |

| Ethyl 2,3-dioxobutanoate | CH₃(CO)₂(CO)OC₂H₅ | C₆H₈O₄ | 144.12 | N/A (liquid) | ~161, 193, 200 | ~1720-1760 |

Key Experimental Protocols

The successful synthesis and application of vicinal tricarbonyl compounds rely on well-defined experimental procedures. Below are detailed methodologies for the synthesis of alloxan and the quantitative analysis of amino acids using ninhydrin.

Synthesis of Alloxan Monohydrate from Barbituric Acid

This protocol details the oxidation of barbituric acid using chromium trioxide to yield alloxan monohydrate.

Materials:

-

Barbituric acid

-

Glacial acetic acid

-

Water

-

Chromium trioxide (CrO₃)

-

Ether

-

2-L three-necked, round-bottomed flask with glass joints

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Powder funnel

-

5-in. Büchner funnel with filter cloth

Procedure:

-

In the 2-L flask, prepare a solution of 850 g of glacial acetic acid and 100 mL of water.

-

Fit the flask with the stirrer, reflux condenser, and thermometer. Place a stopper in the third neck, which can be replaced by a powder funnel.

-

Begin stirring and add 156 g (1.53 moles) of 98–99% chromium trioxide at room temperature. Stir for approximately 15 minutes to dissolve the oxidizing agent.

-

Over a period of about 25 minutes, add 128 g (1 mole) of barbituric acid in portions of 15–20 g.

-

Crucially, monitor the temperature and ensure it does not rise above 50°C. The reaction is exothermic, and rapid addition may lead to an uncontrollable temperature increase and a significant drop in yield.

-

As the barbituric acid is added, alloxan monohydrate will begin to crystallize.

-

After the addition is complete, maintain the solution temperature at 50°C for an additional 25–30 minutes.

-

Cool the resulting reaction slurry to 5–10°C.

-

Filter the crystalline product through the Büchner funnel fitted with filter cloth.

-

Wash the filter cake with cold glacial acetic acid until the washings are nearly colorless.

-

To facilitate drying, wash the filter cake with 100–200 mL of ether to remove the acetic acid.

-

Dry the product. The expected yield of yellow alloxan monohydrate is 120–125 g (75–78%), with a melting point of approximately 254°C (with decomposition).

Quantitative Analysis of Amino Acids using the Ninhydrin Method

This protocol outlines the spectrophotometric quantification of a free α-amino acid in an unknown sample.

Materials:

-

Ninhydrin reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone.

-

Acetate Buffer (0.2 M, pH 5.5)

-

Diluent Solvent: A 1:1 (v/v) mixture of n-propanol and deionized water.

-

Standard amino acid solution (e.g., glycine, leucine) of known concentration.

-

Unknown sample containing the amino acid.

-

Test tubes, pipettes, vortex mixer.

-

Boiling water bath.

-

Spectrophotometer.

Procedure:

-

Preparation of Standard Curve:

-

Set up a series of test tubes.

-

Into these tubes, pipette increasing volumes of the standard amino acid solution (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mL).

-

Add distilled water to each tube to bring the total volume to 1.0 mL.

-

Prepare a "blank" tube containing only 1.0 mL of distilled water.

-

-

Preparation of Unknown Sample:

-

Pipette 1.0 mL of the unknown sample into a separate test tube.

-

-

Reaction:

-

Add 1.0 mL of the ninhydrin reagent to all test tubes (standards, unknown, and blank).[2]

-

Mix the contents of each tube thoroughly by vortexing.[2]

-

Place all tubes in a boiling water bath for 15-20 minutes. A deep purple color will develop.[2]

-

After incubation, cool the test tubes to room temperature, for example, under running cold water.[2]

-

-

Measurement:

-

Add 5.0 mL of the diluent solvent to each tube and mix well.[2]

-

Set the spectrophotometer to a wavelength of 570 nm (for the purple complex) or 440 nm (for the yellow-orange complex formed with imino acids like proline).[2]

-

Calibrate the spectrophotometer to zero absorbance using the blank.

-

Measure the absorbance of each standard solution and the unknown sample.

-

-

Quantification:

-

Plot a standard curve of absorbance versus the concentration of the standard amino acid.

-

Using the absorbance of the unknown sample, determine its concentration from the standard curve.

-

Visualizing Key Processes and Relationships

Diagrams are essential for understanding complex chemical pathways and logical frameworks. The following visualizations, created using the DOT language, illustrate a key reaction mechanism and a logical classification of synthetic methodologies for vicinal tricarbonyls.

The Ninhydrin Reaction Pathway

The reaction between ninhydrin and an α-amino acid is a multi-step process involving oxidative deamination, decarboxylation, and condensation to form the characteristic Ruhemann's purple.

Classification of Synthetic Routes to Vicinal Tricarbonyls

The synthesis of vicinal tricarbonyl compounds can be broadly categorized based on the starting materials and the key bond-forming or oxidation steps. This diagram illustrates the logical relationships between different synthetic strategies.

Applications in Drug Discovery and Development

The unique electrophilic nature of the vicinal tricarbonyl unit makes it a valuable pharmacophore and a versatile building block in medicinal chemistry. Its ability to react with a wide range of nucleophiles, including biological ones, has been exploited in the design of enzyme inhibitors and other therapeutic agents.

Vicinal tricarbonyls and their cyano analogs serve as powerful electrophilic participants in forming templates for drug discovery. For instance, they are used in the synthesis of α-ketoamide libraries, which are of significant interest as protease inhibitors. The reaction of vicinal tricarbonyls with various donor reagents allows for the construction of key structural components of biologically relevant molecules. Furthermore, by attaching other electrophilic groups to the tricarbonyl unit, novel di- or tri-electrophiles can be created, enabling complex, multi-step reactions with di- and tri-nucleophiles to generate diverse molecular scaffolds. This versatility continues to make the vicinal tricarbonyl moiety a subject of intense research in the quest for new therapeutic agents.

Conclusion

From their historical roots as laboratory curiosities to their current status as indispensable tools in synthesis and analysis, vicinal tricarbonyl compounds have had a profound impact on chemical and biomedical sciences. Their rich history, well-characterized reactivity, and growing applications in drug discovery underscore their importance. This guide provides a foundational understanding for researchers and professionals, aiming to facilitate further innovation in the exploration and application of this remarkable class of molecules.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diphenylpropanetrione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Diphenylpropanetrione. Due to the limited availability of experimental spectra in public databases, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for the identification and characterization of this compound.

Spectroscopic Data Overview

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data for this compound

Mass spectrometry of this compound reveals a distinct fragmentation pattern. The major fragments observed are consistent with the structure of the molecule, primarily showing cleavage of the phenyl and carbonyl groups.[1]

| Fragment (m/z) | Proposed Structure | Relative Intensity |

| 105 | [C₆H₅CO]⁺ | High |

| 77 | [C₆H₅]⁺ | Medium |

| 51 | [C₄H₃]⁺ | Low |

Table 2: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 500 MHz)

Disclaimer: The following ¹H NMR data is predicted using computational models and should be used as a reference. Actual experimental values may vary.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Multiplet | 4H | Aromatic Protons (ortho to C=O) |

| ~7.5 - 7.7 | Multiplet | 6H | Aromatic Protons (meta and para to C=O) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 125 MHz)

Disclaimer: The following ¹³C NMR data is predicted using computational models and should be used as a reference. Actual experimental values may vary.

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~185 | C=O (Central Ketone) |

| ~135 | Aromatic C (Quaternary) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Disclaimer: The following IR data is predicted using computational models and should be used as a reference. Actual experimental values may vary.

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~1720 - 1680 | C=O stretch (ketone) | Strong |

| ~1600 - 1450 | C=C stretch (aromatic) | Medium-Strong |

| ~1300 - 1000 | C-C stretch | Medium |

| ~900 - 675 | C-H bend (aromatic) | Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

A plausible synthesis of this compound can be achieved through the oxidation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).

Materials:

-

1,3-Diphenyl-1,3-propanedione

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,3-diphenyl-1,3-propanedione in aqueous dioxane, add a stoichiometric amount of selenium dioxide.

-

Reflux the mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.

-

Extract the filtrate with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, typical parameters include a spectral width of 0-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2-5 seconds, with proton decoupling.

-

Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of crystalline this compound with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

-

Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the pure KBr pellet or solvent for background subtraction.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

For EI, a direct insertion probe or a gas chromatograph can be used for sample introduction.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Mandatory Visualizations

Logical Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Hypothetical Signaling Pathway for Induced Apoptosis

While the direct biological activity of this compound is not extensively documented, structurally related compounds have shown cytotoxic effects by inducing apoptosis.[2][3] The following diagram illustrates a plausible signaling pathway for apoptosis that could be triggered by such a compound.

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.

References

An In-Depth Technical Guide to the Tautomerism of 1,3-Diphenylpropane-1,2,3-trione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropane-1,2,3-trione, also known as diphenyltriketone, is a vicinal tricarbonyl compound that holds significant interest in organic synthesis and medicinal chemistry. Its chemical reactivity and potential biological activity are intrinsically linked to its structure, which is subject to tautomerism. This technical guide provides a comprehensive examination of the tautomeric forms of 1,3-diphenylpropane-1,2,3-trione, detailing its structural characteristics, the equilibrium between its tautomers, and the experimental and computational methods used for its study. While direct extensive experimental data on the tautomerism of the trione is limited, this guide draws upon foundational principles of keto-enol tautomerism in β-dicarbonyl compounds and available data on the closely related 1,3-diphenyl-1,3-propanedione to provide a thorough analysis.

The central focus of this guide is the equilibrium between the triketo form and its corresponding enol tautomers. The presence of three carbonyl groups creates a unique electronic environment that influences the stability and interconversion of these forms. Understanding this tautomeric landscape is crucial for predicting the molecule's behavior in various chemical and biological systems.

Tautomeric Forms of 1,3-Diphenylpropane-1,2,3-trione

In principle, 1,3-diphenylpropane-1,2,3-trione can exist in a tri-keto form and several enol forms. The enolization can occur at either the C-1 or C-3 position, leading to two primary enol tautomers.

-

Tri-keto Form: This is the classical structure of 1,3-diphenylpropane-1,2,3-trione, featuring three adjacent carbonyl groups.

-

Enol Forms: Enolization involves the migration of a proton from an alpha-carbon to a carbonyl oxygen, resulting in a hydroxyl group adjacent to a carbon-carbon double bond. For 1,3-diphenylpropane-1,2,3-trione, two distinct mono-enol forms are possible. Due to the symmetry of the molecule, enolization at C-1 is equivalent to enolization at C-3. Further enolization to a di-enol or tri-enol form is theoretically possible but generally less stable.

The tautomeric equilibrium between these forms is influenced by several factors, including the solvent, temperature, and the electronic effects of the phenyl substituents.

Figure 1: Tautomeric equilibrium of 1,3-diphenylpropane-1,2,3-trione.

Structural and Stability Analysis

Solid-State Structure

X-ray crystallographic studies have unequivocally shown that in the solid state, 1,3-diphenylpropane-1,2,3-trione exists exclusively in the tri-keto form. The crystal structure reveals the relative orientations of the three carbonyl groups and the phenyl rings. This preference for the tri-keto form in the solid state is common for vicinal polycarbonyl compounds.

Solution-State Tautomerism and Solvent Effects

The enol form of 1,3-dicarbonyl compounds is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation of the double bond with the remaining carbonyl group and the phenyl ring.

Table 1: Expected Solvent Effects on the Tautomeric Equilibrium of 1,3-Diphenylpropane-1,2,3-trione (Qualitative)

| Solvent Polarity | Hydrogen Bonding Ability | Expected Predominant Tautomer | Rationale |

| Non-polar | Aprotic | Enol | Stabilization of the intramolecular hydrogen bond in the enol form. |

| Polar Aprotic | Aprotic | Keto/Enol Mixture | Competition between intramolecular hydrogen bonding and dipole-dipole interactions with the solvent. |

| Polar Protic | Protic | Keto | Disruption of the intramolecular hydrogen bond and preferential solvation of the more polar keto form. |

Experimental Protocols for Tautomerism Studies

The study of tautomerism in 1,3-diphenylpropane-1,2,3-trione relies on spectroscopic techniques that can distinguish between the different tautomeric forms and quantify their relative populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying keto-enol tautomerism in solution. The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of 1,3-diphenylpropane-1,2,3-trione in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD) at a concentration of approximately 10-20 mg/mL.

-

Data Acquisition:

-

Record ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for quantitative integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Spectral Analysis:

-

Identify the characteristic signals for the tri-keto and enol forms. The enol form will exhibit a characteristic enolic proton signal at a downfield chemical shift (typically δ 12-17 ppm) due to intramolecular hydrogen bonding. The tri-keto form will lack this signal.

-

Integrate the signals corresponding to each tautomer. For example, the integral of the enolic proton can be compared to the integral of a non-exchangeable proton in the molecule.

-

-

Quantification:

-

Calculate the percentage of the enol form using the following equation: % Enol = [Integral of Enol Proton / (Integral of Enol Proton + Integral of a corresponding Keto Proton)] * 100

-

The equilibrium constant (KT = [Enol] / [Keto]) can then be calculated from the percentage of each tautomer.

-

Figure 2: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the keto and enol forms typically have different absorption maxima due to differences in their conjugated systems.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of 1,3-diphenylpropane-1,2,3-trione in a variety of solvents (e.g., hexane, acetonitrile, ethanol) with known concentrations.

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-500 nm) using a spectrophotometer.

-

Use the pure solvent as a blank.

-

-

Spectral Analysis:

-

Identify the absorption bands corresponding to the keto and enol tautomers. The enol form, with its extended conjugation, is expected to have a longer wavelength absorption maximum (λmax) compared to the keto form.

-

The relative intensities of these bands will vary with the solvent, reflecting the shift in the tautomeric equilibrium.

-

-

Quantitative Analysis (if molar absorptivities are known):

-

If the molar absorptivity (ε) of each tautomer at a specific wavelength is known, the concentration of each form can be determined using the Beer-Lambert law (A = εbc).

-

The equilibrium constant can then be calculated from the concentrations of the keto and enol forms.

-

Computational Insights

In the absence of extensive experimental data for 1,3-diphenylpropane-1,2,3-trione, computational chemistry provides a powerful tool to predict the relative stabilities of its tautomers. Density Functional Theory (DFT) calculations can be employed to determine the optimized geometries and relative energies of the tri-keto and enol forms in the gas phase and in different solvents (using implicit solvent models like the Polarizable Continuum Model - PCM).

Table 2: Hypothetical Relative Energies of 1,3-Diphenylpropane-1,2,3-trione Tautomers from DFT Calculations (Illustrative)

| Tautomer | Gas Phase (ΔE, kcal/mol) | In Cyclohexane (ΔG, kcal/mol) | In Acetonitrile (ΔG, kcal/mol) | In Water (ΔG, kcal/mol) |

| Tri-keto | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Enol Form 1 | -2.5 | -1.8 | -0.5 | +1.2 |

| Enol Form 2 | -2.3 | -1.6 | -0.3 | +1.5 |

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for 1,3-diphenylpropane-1,2,3-trione.

These calculations can provide valuable predictions about the predominant tautomer in different environments and guide experimental investigations.

Conclusion

The tautomerism of 1,3-diphenylpropane-1,2,3-trione is a complex phenomenon governed by a delicate balance of structural and environmental factors. While it exists as the tri-keto form in the solid state, in solution, it is expected to be in equilibrium with its enol tautomers. The position of this equilibrium is highly sensitive to the solvent polarity and hydrogen bonding capabilities. Spectroscopic methods, particularly NMR, are essential for the qualitative and quantitative characterization of this tautomeric system. In conjunction with computational modeling, these experimental techniques can provide a comprehensive understanding of the tautomeric landscape of 1,3-diphenylpropane-1,2,3-trione, which is fundamental for its application in drug discovery and organic synthesis. Further experimental studies are warranted to provide specific quantitative data on the tautomeric equilibrium of this intriguing molecule in various solvents.

Theoretical Stability of Diphenyltriketone: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

The stability of diphenyltriketone, a molecule of significant interest in organic synthesis and medicinal chemistry, is a critical determinant of its reactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of the theoretical approaches used to investigate the stability of diphenyltriketone, with a focus on computational chemistry methods. By leveraging Density Functional Theory (DFT), we can elucidate the intricate electronic and structural properties that govern its behavior. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of complex organic molecules.

Theoretical Framework for Stability Analysis

The stability of diphenyltriketone is primarily governed by its electronic structure and the potential for tautomerization. Keto-enol tautomerism is a key equilibrium to consider in polyketonic systems.[1][2][3][4] Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven to be a powerful tool for predicting the relative stabilities of different tautomers and conformers of organic molecules.[5][6][7][8]

Commonly employed DFT methods for such investigations include the B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.[8] These calculations can predict a range of properties, including thermodynamic parameters, geometric structures, and electronic characteristics, all of which contribute to a comprehensive understanding of molecular stability.

Data Presentation of Theoretical Calculations

The quantitative data derived from theoretical calculations are best presented in a structured format to facilitate comparison and analysis. The following tables summarize the kind of data that a computational study on diphenyltriketone stability would generate.

Table 1: Calculated Thermodynamic Properties of Diphenyltriketone Tautomers

This table presents the calculated relative energies (in kcal/mol) of the possible tautomers of diphenyltriketone in the gas phase. The triketo form is considered the reference (0 kcal/mol).

| Tautomer | Relative Gibbs Free Energy (ΔG) | Relative Enthalpy (ΔH) | Relative Electronic Energy (ΔE) |

| Triketo | 0.00 | 0.00 | 0.00 |

| Enol 1 | -5.8 | -4.2 | -4.5 |

| Enol 2 | -10.2 | -8.7 | -9.1 |

| Dienol | -15.5 | -13.1 | -13.8 |

Data are hypothetical and for illustrative purposes.

Table 2: Key Optimized Geometric Parameters of the Most Stable Tautomer (Dienol)

This table details the calculated bond lengths (in Ångströms, Å) and bond angles (in degrees, °) for the most stable dienol tautomer of diphenyltriketone, as predicted by DFT calculations.

| Parameter | Bond | Value | Parameter | Angle | Value |

| Bond Length | C1-C2 | 1.38 | Bond Angle | C1-C2-C3 | 121.5 |

| Bond Length | C2-C3 | 1.45 | Bond Angle | C2-C3-O3 | 118.9 |

| Bond Length | C2-O1 | 1.34 | Bond Angle | C1-Ph1 | 120.1 |

| Bond Length | C3-O3 | 1.25 | Bond Angle | C3-Ph2 | 119.8 |

| Bond Length | C1-O2 | 1.35 | Dihedral Angle | Ph1-C1-C2-C3 | 15.2 |

| Bond Length | O1-H1 | 0.97 | Dihedral Angle | C1-C2-C3-Ph2 | 175.4 |

Data are hypothetical and for illustrative purposes.

Table 3: Calculated Electronic Properties of Diphenyltriketone Tautomers

This table summarizes key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment, which are crucial for understanding the reactivity and stability of the different tautomers.[6][9]

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Triketo | -6.54 | -2.11 | 4.43 | 3.87 |

| Enol 1 | -6.21 | -1.98 | 4.23 | 2.95 |

| Enol 2 | -5.98 | -1.85 | 4.13 | 2.11 |

| Dienol | -5.72 | -1.76 | 3.96 | 1.54 |

Data are hypothetical and for illustrative purposes.

Experimental and Computational Protocols

A detailed methodology is crucial for the reproducibility of theoretical studies. The following outlines a typical computational protocol for investigating the stability of diphenyltriketone.

Computational Methodology

-

Initial Structure Generation: The 3D structures of the diphenyltriketone triketo form and its various enol tautomers are built using molecular modeling software.

-

Geometry Optimization: The initial structures are optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory in the gas phase. This process finds the lowest energy conformation for each tautomer.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

-

Single-Point Energy Refinement: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).

-

Solvent Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water, ethanol) can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Analysis of Electronic Properties: Molecular orbital analysis is conducted to determine the HOMO and LUMO energies, the energy gap, and the distribution of electron density.

Visualization of Key Processes

Visual representations are essential for understanding complex chemical relationships and workflows. The following diagrams are generated using the DOT language.

Caption: Keto-enol tautomerism pathways for diphenyltriketone.

Caption: A typical computational workflow for stability analysis.

Conclusion

Theoretical studies based on Density Functional Theory provide invaluable insights into the stability of diphenyltriketone. By calculating thermodynamic, geometric, and electronic properties, researchers can predict the most stable tautomeric forms and understand the underlying factors governing their stability. This knowledge is crucial for designing new synthetic routes, predicting reactivity, and ultimately, for the rational design of novel drug candidates. The computational protocols and data presentation formats outlined in this guide offer a standardized framework for conducting and reporting such theoretical investigations, fostering greater clarity and reproducibility within the scientific community.

References

- 1. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]

- 2. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 9. "Spectroscopic characterization, DFT calculations, in vitro pharmacolog" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]

A Comprehensive Technical Guide to the Reactivity of 1,3-Diphenylpropanetrione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of 1,3-diphenylpropanetrione, a versatile tricarbonyl compound. Drawing upon established principles of dicarbonyl chemistry and available literature, this document explores the molecule's synthetic potential, particularly in the formation of heterocyclic scaffolds of medicinal interest. Detailed experimental protocols for key reactions, quantitative data, and visualizations of reaction pathways are presented to facilitate further research and application in drug discovery and development.

Core Chemical Properties and Reactivity Overview

This compound, also known as dibenzoyl ketone, is a yellow crystalline solid with the molecular formula C₁₅H₁₀O₃ and a molecular weight of 238.24 g/mol .[1][2] Its structure features a central carbonyl group flanked by two benzoyl groups, rendering it a highly reactive species. The three carbonyl groups provide multiple sites for nucleophilic attack, and the acidic α-hydrogens of the diketone analogue, dibenzoylmethane, suggest the potential for enolization, further influencing its reactivity.[3][4]

The reactivity of this compound is largely dictated by the electrophilic nature of its three carbonyl carbons. Nucleophilic attack can occur at any of these positions, with the central carbonyl being sterically less hindered. However, the electronic effects of the adjacent benzoyl groups also play a crucial role in modulating the reactivity of each carbonyl.

Synthesis of Heterocyclic Compounds

A primary application of 1,3-dicarbonyl compounds in organic synthesis is the construction of heterocyclic rings, many of which form the core of biologically active molecules.[5][6] this compound serves as a valuable precursor for the synthesis of various heterocyclic systems, most notably quinoxalines and pyrazoles.

Quinoxaline Synthesis

Quinoxaline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][7] The standard synthesis of quinoxalines involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine. This compound, with its vicinal dicarbonyl moiety, readily undergoes this reaction to form 2-benzoyl-3-phenylquinoxaline.

Reaction Pathway for Quinoxaline Synthesis

Caption: Reaction of this compound with o-phenylenediamine.

Experimental Protocol: Synthesis of 2-Benzoyl-3-phenylquinoxaline

-

Materials: this compound, o-phenylenediamine, ethanol.

-

Procedure:

-

Dissolve equimolar amounts of this compound and o-phenylenediamine in ethanol.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

-

Quantitative Data: This reaction typically proceeds with high yields, often exceeding 90%.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 1,2-Dicarbonyl | o-Phenylenediamine | Quinoxaline | 90-98 | [8] |

Pyrazole Synthesis

Pyrazoles are another class of nitrogen-containing heterocycles with significant medicinal applications, including anti-inflammatory and analgesic properties.[5][9] The synthesis of pyrazoles from 1,3-dicarbonyl compounds involves their condensation with hydrazine or its derivatives. In the case of this compound, the reaction with hydrazine hydrate is expected to yield 4-benzoyl-3,5-diphenyl-1H-pyrazole.

Reaction Pathway for Pyrazole Synthesis

Caption: Synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of 4-Benzoyl-3,5-diphenyl-1H-pyrazole

-

Materials: this compound, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve this compound in ethanol.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure pyrazole derivative.[10]

-

-

Quantitative Data: Yields for this type of condensation can vary but are generally good.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 1,3-Diketone | Hydrazine Hydrate | Pyrazole | 85 | [10] |

Reactivity of the Central Carbonyl Group

The central carbonyl group in this compound presents a unique point of reactivity compared to its 1,3-diketone analogue. While the terminal carbonyls are part of a benzoyl group, the central carbonyl is flanked by two carbonyls, which enhances its electrophilicity. This makes it a potential target for nucleophilic attack, including reactions like the Wittig reaction.[11][12]

Wittig Reaction

The Wittig reaction is a powerful tool for converting ketones and aldehydes into alkenes.[12] While there is limited direct literature on the Wittig reaction with this compound, it is plausible that a Wittig reagent could selectively attack the more reactive central carbonyl group to form a substituted allene.

Hypothesized Wittig Reaction Pathway

References

- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Diverse Biological Activities of 1,3-Diarylpropane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarylpropane derivatives constitute a significant class of organic compounds that have garnered substantial attention in the fields of medicinal chemistry and drug discovery. Their versatile chemical scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities of 1,3-diarylpropane derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

1,3-Diarylpropane derivatives and their precursors, chalcones, have exhibited significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,3-diaryl and related derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives | |||

| Compound 3b | Hep-3b | 3.39 | [1] |

| Compound 3d | MOLT-4 | 3.63 | [1] |

| 1,3-Diarylpyrazolone Derivatives | |||

| Pyrazolone P7 | A549 | 10-fold less cytotoxic to non-cancerous cells | [2] |

| Pyrazolone P7 | NCI-H522 | 10-fold less cytotoxic to non-cancerous cells | [2] |

| 1-(Diarylmethyl)-1H-1,2,4-triazole Derivative | |||

| Compound 24 | MCF-7 | 0.052 | [3] |

| Compound 24 | MDA-MB-231 | 0.074 | [3] |

| Thiazole Derivatives based on Pyrazoline | |||

| Compound 7c | MCF-7, HeLa, PC-3 | < 100 | [4] |

| Compound 9c | MCF-7, HeLa, PC-3 | < 100 | [4] |

| Compound 11d | MCF-7, HeLa, PC-3 | < 100 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (1,3-diarylpropane derivatives) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-